Ibuprofenamida

Descripción general

Descripción

Ibuprofenamide is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug. Ibuprofenamide is synthesized by modifying the carboxyl group of ibuprofen to an amide group. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making ibuprofenamide a subject of interest in pharmaceutical research.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ibuprofenamide as an Intermediate:

Ibuprofenamide serves as a valuable intermediate in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). Its chemical structure allows for modifications that can enhance the therapeutic properties of resulting compounds. For instance, catalytic hydration methods have been developed to synthesize ibuprofenamide efficiently from 2-(4-isobutylphenyl)propionitrile, showcasing its utility in pharmaceutical chemistry .

Biological Research

Anti-inflammatory and Analgesic Effects:

Research indicates that ibuprofenamide possesses potential anti-inflammatory and analgesic properties, similar to its parent compound, ibuprofen. Studies have demonstrated that ibuprofenamide can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

Case Study: Pharmacokinetics of Prodrugs

A study involving N-Mannich base derivatives of ibuprofenamide as prodrugs highlighted its pharmacokinetic profile in rabbits. The prodrugs were shown to release ibuprofen slowly, maintaining therapeutic concentrations over extended periods. The area under the curve (AUC) for these derivatives indicated sustained release, which is crucial for effective pain management .

Medicinal Applications

Therapeutic Potential in Cancer Treatment:

Recent investigations have focused on phospho-glycerol-ibuprofen-amide (PGIA), a novel derivative of ibuprofenamide. In preclinical models of glioblastoma multiforme (GBM), PGIA exhibited enhanced potency compared to ibuprofen, reducing tumor growth significantly. The mechanism involved degradation of cyclin D1, a protein associated with cell proliferation . This suggests that modifications to ibuprofenamide could lead to effective treatments for aggressive cancers.

Safety and Efficacy Studies:

A clinical study assessing the safety and tolerability of ibuprofenamine hydrochloride revealed promising pharmacokinetic properties, indicating that derivatives like ibuprofenamide may offer safer alternatives with fewer side effects than traditional NSAIDs .

Industrial Applications

Pharmaceutical Development:

In the pharmaceutical industry, ibuprofenamide is utilized as a reference standard in analytical chemistry for drug formulation development. Its role in biotransformation studies allows researchers to track metabolic pathways and improve drug efficacy by focusing on the more active enantiomer, (R)-ibuprofen .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for novel NSAID synthesis; efficient catalytic hydration methods developed. |

| Biological Research | Exhibits anti-inflammatory effects; pharmacokinetics studied with prodrugs in rabbits. |

| Medicinal Applications | PGIA shows enhanced efficacy against GBM; safety studies indicate favorable pharmacokinetics. |

| Industrial Applications | Used as a reference standard; aids in biotransformation studies for improved drug production. |

Mecanismo De Acción

Target of Action

Ibuprofenamide, like its parent compound ibuprofen, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are mediators of pain and inflammation .

Mode of Action

It is believed to be anon-selective inhibitor of COX enzymes , similar to ibuprofen . By inhibiting these enzymes, ibuprofenamide prevents the synthesis of prostaglandins, thereby reducing pain and inflammation .

Biochemical Pathways

Ibuprofenamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in pain, fever, and blood clotting . By inhibiting the COX enzymes, ibuprofenamide disrupts this pathway, leading to reduced production of these compounds .

Pharmacokinetics

It is known that ibuprofen, the parent compound, demonstrates marked stereoselectivity in its pharmacokinetics . Substantial unidirectional inversion of the R-(−) to the S-(+) enantiomer occurs . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ibuprofenamide.

Result of Action

The primary result of ibuprofenamide’s action is the reduction of pain and inflammation . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofenamide. For instance, the presence of other compounds in the environment can affect the degradation of ibuprofenamide . Moreover, certain environmental pollutants can potentially interfere with the action of ibuprofenamide

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ibuprofenamide can be synthesized through the catalytic hydration of 2-(4-isobutylphenyl)propionitrile in an aqueous medium. This method involves the use of an arene-ruthenium (II) complex as a catalyst . The reaction conditions typically include a temperature range of 80-85 degrees Celsius and a reaction time of approximately 6 hours.

Industrial Production Methods: While specific industrial production methods for ibuprofenamide are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous-flow chemistry and other advanced techniques to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions: Ibuprofenamide undergoes various chemical reactions, including:

Hydrolysis: Ibuprofenamide can be hydrolyzed to ibuprofen in the presence of water and a suitable catalyst.

Oxidation and Reduction: These reactions can modify the functional groups attached to the ibuprofen core, potentially leading to the formation of new derivatives with different pharmacological properties.

Common Reagents and Conditions:

Hydrolysis: Potassium phosphate buffer solution (0.1 M, pH = 7.0) is commonly used for the hydrolysis of ibuprofenamide.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired modification.

Major Products:

Hydrolysis: The major product is ibuprofen.

Oxidation and Reduction: The products vary based on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Ibuprofen: The parent compound, widely used for its anti-inflammatory and analgesic properties.

Naproxen: Another nonsteroidal anti-inflammatory drug with a similar mechanism of action.

Ketoprofen: A nonsteroidal anti-inflammatory drug with similar therapeutic uses.

Uniqueness of Ibuprofenamide: Ibuprofenamide’s uniqueness lies in its modified structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, ibuprofen. This modification can potentially lead to improved therapeutic outcomes and reduced side effects, making it a promising candidate for further research and development.

Actividad Biológica

Ibuprofenamide, a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, has garnered attention for its potential biological activities, particularly in the realms of analgesia and anti-inflammatory effects. This article provides a comprehensive review of the biological activity of ibuprofenamide, focusing on its pharmacological properties, mechanisms of action, and recent research findings.

Overview of Ibuprofenamide

Ibuprofenamide is synthesized by modifying the carboxylic acid group of ibuprofen into an amide. This modification aims to enhance the drug's efficacy while potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs. Various studies have explored the biological activity of ibuprofenamide and its analogs, revealing promising results in both in vitro and in vivo models.

Pharmacological Properties

1. Analgesic Activity

Numerous studies have evaluated the analgesic properties of ibuprofenamide derivatives. In a study by Cocco et al. (2003), several ibuprofen amides were synthesized and tested using the acetic acid-induced writhing test in rats. The results indicated that some derivatives exhibited comparable or improved analgesic activity relative to ibuprofen, with reduced ulcerogenic effects .

Table 1: Analgesic Activity of Ibuprofenamide Derivatives

| Compound | Analgesic Activity (Writhing Test) | Ulcerogenic Effect |

|---|---|---|

| Ibuprofen | Standard Reference | High |

| Amide 1 | Improved | Lower |

| Amide 2 | Comparable | No effect |

| Amide 3 | Enhanced | Lower |

2. Anti-inflammatory Activity

Ibuprofenamide and its derivatives have also shown significant anti-inflammatory activity. A study reported that certain derivatives demonstrated potent antinociceptive effects in post-operative pain models, indicating their potential use in managing inflammatory conditions .

Table 2: Anti-inflammatory Activity of Ibuprofenamide Derivatives

| Compound | Anti-inflammatory Activity (Model) | Remarks |

|---|---|---|

| Ibuprofen | Standard Reference | High efficacy |

| Amide A | Significant | Low side effects |

| Amide B | Moderate | Comparable to ibuprofen |

The mechanisms underlying the biological activity of ibuprofenamide involve several pathways:

- Cyclooxygenase Inhibition : Like ibuprofen, ibuprofenamide is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation and pain .

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Some studies have shown that certain ibuprofen amides exhibit dual inhibitory activity against FAAH, an enzyme involved in endocannabinoid degradation. This dual action may enhance their analgesic properties without increasing side effects associated with traditional NSAIDs .

Case Studies

Case Study 1: Efficacy Against Glioblastoma Multiforme

A novel compound derived from ibuprofen, phospho-glycerol-ibuprofen-amide (PGIA), was evaluated for its efficacy against glioblastoma multiforme (GBM). In preclinical models, PGIA demonstrated significantly greater potency than ibuprofen, inhibiting GBM cell proliferation by up to 91% at specific concentrations. The mechanism involved cyclin D1 degradation and G1/S phase cell cycle arrest .

Case Study 2: Analgesic Properties in Murine Models

In another study focusing on analgesic properties, various ibuprofen amides were tested in murine models for their effectiveness against visceral nociception. The results indicated that certain derivatives not only provided effective pain relief but also exhibited lower toxicity profiles compared to ibuprofen itself .

Propiedades

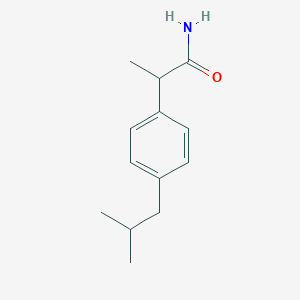

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUQKCDCQVNKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974925 | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59512-17-3 | |

| Record name | Ibuprofenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59512-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-isobutylphenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M0104F2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.